Fosinoprilat-d5 Sodium Salt is a deuterated analogue of Fosinoprilat, which is an angiotensin-converting enzyme inhibitor. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic pathway investigations. Its unique isotopic labeling with deuterium enhances its stability and provides distinct properties for analytical applications.
Fosinoprilat-d5 Sodium Salt can be synthesized through the deuteration of Fosinoprilat, which itself is derived from Fosinopril, a prodrug that is converted in vivo to its active form. The compound is commercially available from various suppliers specializing in isotopically labeled compounds.
Fosinoprilat-d5 Sodium Salt falls under the classification of pharmaceuticals and biochemical research compounds. It is specifically categorized as an angiotensin-converting enzyme inhibitor, which plays a crucial role in regulating blood pressure.
The synthesis of Fosinoprilat-d5 Sodium Salt involves several key steps:
The industrial production of this compound adheres to rigorous quality control measures to ensure high purity and consistency. Advanced chromatographic techniques are often employed to separate and purify the desired product from by-products and impurities.
Fosinoprilat-d5 Sodium Salt has a complex molecular structure characterized by its deuterated components. The molecular formula is with a molecular weight of 590.68 g/mol.
Fosinoprilat-d5 Sodium Salt can undergo various chemical reactions:
The hydrolysis reaction is particularly significant as it activates the compound for its pharmacological effects. The primary product from hydrolysis is Fosinoprilat itself.
Fosinoprilat-d5 Sodium Salt exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor that raises blood pressure. By inhibiting ACE:
Fosinoprilat-d5 Sodium Salt exhibits unique chemical properties due to its deuterated nature:
The compound's molecular weight is 590.68 g/mol with a melting point that varies depending on purity and formulation conditions .
Fosinoprilat-d5 Sodium Salt finds extensive applications in various scientific fields:
Fosinoprilat-d5 Sodium Salt is a deuterium-labeled stable isotope analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. This compound serves as an essential internal standard in quantitative bioanalysis, enabling precise measurement of fosinopril and its metabolites in complex biological matrices. Its design incorporates five deuterium atoms at strategic molecular positions to maintain near-identical chemical behavior to the non-labeled compound while allowing mass spectrometric differentiation. The development of this specialized reagent addresses critical methodological challenges in pharmacokinetic research and therapeutic drug monitoring for cardiovascular agents [2] [7].
Molecular Formula: C₃₀H₄₀D₅NNaO₇PMolecular Weight: 590.68 g/molIUPAC Name: (2S,4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-(phenyl-d₅)butyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate, sodium salt (1:1) [2]
The compound features deuterium substitution specifically on the phenyl ring (phenyl-d₅ configuration), maintaining the core pharmacophore while creating a 5 Da mass shift detectable via mass spectrometry. The sodium salt formulation enhances stability and solubility for analytical applications. The phosphinic acid group (–PO(OH)CH₂–) remains intact, which is essential for ACE binding affinity, while the deuterium labeling occurs on the phenylbutyl side chain distal to the active site [2] [5] [7].
Table 1: Structural Features of Fosinoprilat-d5 Sodium Salt
Structural Element | Description | Functional Significance |
---|---|---|
Phosphinate group | –PO(OH)CH₂– | Zinc-binding motif for ACE inhibition |
Pyrrolidine carboxylate | (2S,4S)-proline derivative | Enhances binding affinity to ACE active site |
Phenyl-d₅ butyl chain | C₆D₅–(CH₂)₄– | Site of deuterium labeling (5 atoms) |
Propionyloxy ester | CH₃CH₂C(=O)O– | Prodrug activation site (hydrolyzed in vivo) |
Sodium counterion | Na⁺ | Enhances aqueous solubility |
Stable isotope labeling with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) provides indispensable tools for modern drug analysis without altering chemical or biological properties. Deuterated analogs like Fosinoprilat-d5 exhibit three key advantages:
Mass Spectrometric Differentiation: The 5-Da mass shift enables unambiguous differentiation from endogenous compounds and the non-labeled analyte in LC-MS/MS systems, using transitions such as m/z 591→153 for detection [7] [8].
Compensation for Analytical Variability: Deuterated internal standards correct for matrix effects, extraction efficiency variations (which can range from 16-70% in individual plasma samples), and ion suppression/enhancement phenomena during electrospray ionization [8].
Metabolic Pathway Tracing: The kinetic isotope effect (kH/kD ≈ 1.05-1.10) minimally impacts metabolic rates while allowing researchers to track drug biotransformation pathways when used as a tracer [4].
Fosinoprilat-d5 exemplifies targeted deuteration where labeling occurs on metabolically stable positions (aromatic ring) to prevent significant isotope effects on metabolic clearance while achieving the necessary mass shift for detection [4] [7].
Table 2: Comparison of Isotope Labeling Techniques in Pharmaceutical Analysis
Labeling Approach | Mass Shift Advantage | Metabolic Stability | Analytical Applications |
---|---|---|---|
Deuterium (²H) labeling | +1 per ²H atom | Moderate (C-²H bonds stable) | Internal standards (e.g., Fosinoprilat-d5) |
Carbon-13 (¹³C) labeling | +1 per ¹³C atom | High | Metabolic flux studies |
Nitrogen-15 (¹⁵N) labeling | +1 per ¹⁵N atom | High | Protein turnover studies |
Double labeling (¹³C/¹⁵N) | +2-10+ Da | Very high | High-complexity tracer studies |
Fosinoprilat-d5 enables precise quantification of RAAS modulation through its parent compound fosinopril, a prodrug hydrolyzed to the active metabolite fosinoprilat. The RAAS pathway involves sequential enzymatic steps:
Fosinoprilat inhibits ACE (Ki ≈ 10-9 M), particularly affecting tissue ACE in the heart, kidneys, and vasculature. Unlike other ACE inhibitors, fosinoprilat features dual elimination pathways (hepatic and renal), making it advantageous for patients with renal impairment. The deuterated analog allows researchers to quantify these tissue-specific distributions and metabolism through precise bioanalytical methods [3] [5] [9].
Emerging research indicates alternative Ang II generation pathways via chymase and other serine proteases, which account for up to 80% of cardiac Ang II production in humans. Fosinoprilat-d5 facilitates studies of these non-ACE pathways by enabling simultaneous quantification of parent drug and metabolites despite complex matrix interference [5].
Fosinoprilat-d5 Sodium Salt addresses critical limitations in pharmaceutical analysis:
The compound's structural congruence ensures co-elution with native fosinoprilat during chromatographic separation while providing distinct mass transitions. This allows researchers to achieve accuracy within 100±10% and precision <11% CV in validated methods—performance unattainable with structural analog internal standards [2] [8].
Table 3: Key Applications of Fosinoprilat-d5 Sodium Salt in Pharmaceutical Research
Application Domain | Specific Use Case | Benefit over Non-Isotopic IS |
---|---|---|
Pharmacokinetic studies | Quantification of fosinoprilat in plasma | Corrects for variable recovery (16-70%) |
Metabolic profiling | Detection of active/inactive metabolites | Enables simultaneous quantification of multiple analytes |
Protein binding studies | Free vs. bound fraction determination | Compensates for matrix effects in equilibrium dialysis |
Tissue distribution | Measurement of drug penetration into organs | Allows detection in complex tissue homogenates |
Therapeutic drug monitoring | Routine clinical quantification | Ensures long-term assay reproducibility |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0